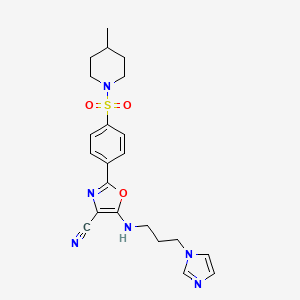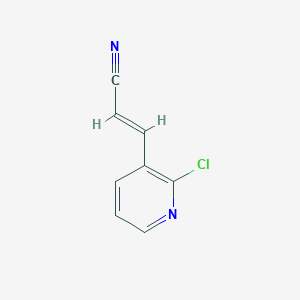
3-(2-Chloropyridin-3-yl)prop-2-enenitrile, E/Z mixture
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-Chloropyridin-3-yl)prop-2-enenitrile, E/Z mixture” is a chemical compound with the linear formula C8H5ClN2 . It is a mixture of E and Z isomers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a prop-2-enenitrile group . The chlorine atom is attached to the pyridine ring .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 164.6 .Scientific Research Applications
Synthesis and Characterization of Novel Compounds : This chemical has been utilized in the synthesis of various novel compounds. For instance, 3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene was synthesized using alpha-nitro ketone intermediates. These compounds were then used to probe the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction (Zhang, Tomizawa, & Casida, 2004).
Photophysical Properties and Molecular Structures : Studies have been conducted on derivatives featuring electron-donor moieties associated with a -CN group attached to a double bond, analyzing their photophysical properties and molecular structures. This research provides insights into the effects of solvent polarity and molecular structure on self-assembly behaviors of these compounds (Percino et al., 2016).
Phosphorescence and Stimuli-Responsive Materials : Research into positional isomers of this compound has led to the discovery of different phosphorescent colors and quantum yields, revealing the potential for creating dynamic functional materials that can switch phosphorescence based on external stimuli (Li & Yong, 2019).
Antimycobacterial Activity : Some studies have focused on the synthesis of derivatives for potential antimycobacterial activity. Though only a few compounds showed modest growth inhibition of Mycobacterium tuberculosis, these studies provide valuable structure-activity relationships (Sanna et al., 2002).
Complexation with Metal Ions : The compound has been studied for its complexation properties with various metal ions. This research is significant for understanding the aggregational properties of such compounds in solution and their complex-formation equilibria (Matczak-Jon et al., 2010).
Application in Catalysis and Antimicrobial Activities : Some derivatives have been synthesized and their potential as catalysts, as well as their antimicrobial and antioxidant activities, have been evaluated. This includes studies on their electronic and spectroscopic properties, offering insights into the molecular interactions and behaviors of these compounds (Gaber, Awad, & Atlam, 2018).
Safety and Hazards
properties
IUPAC Name |
(E)-3-(2-chloropyridin-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-7(3-1-5-10)4-2-6-11-8/h1-4,6H/b3-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRPQUCIVQDKCW-HNQUOIGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C=CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)Cl)/C=C/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,5,5-Tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane](/img/structure/B2396005.png)
![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2396006.png)

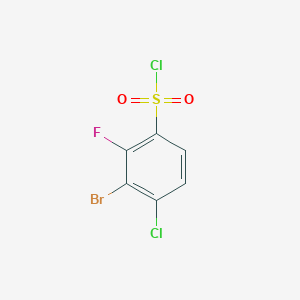

![4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(4-methoxyphenyl)-5-methyloxazole](/img/structure/B2396016.png)
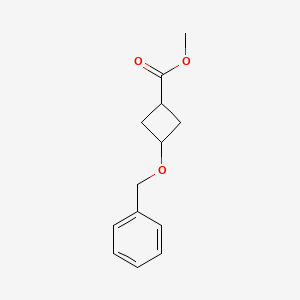
![(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2396021.png)
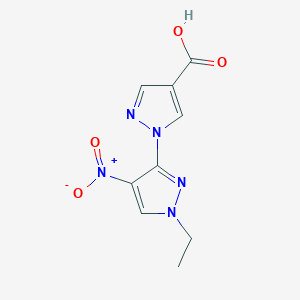
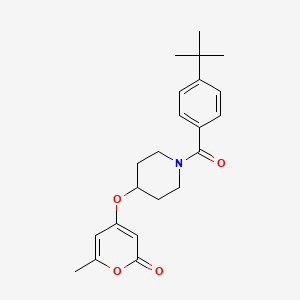
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2396024.png)

![4-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}benzoic acid](/img/structure/B2396026.png)
